molecular formula C7H7NO2 B1347554 n-(2-Hydroxyphenyl)formamide CAS No. 2843-27-8

n-(2-Hydroxyphenyl)formamide

Cat. No. B1347554
CAS RN: 2843-27-8
M. Wt: 137.14 g/mol
InChI Key: DCGLLVNYKPKJDK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)formamide is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound n-(2-Hydroxyphenyl)formamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93900. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-(2-Hydroxyphenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(2-Hydroxyphenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2843-27-8

Product Name

n-(2-Hydroxyphenyl)formamide

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

N-(2-hydroxyphenyl)formamide

InChI

InChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9)

InChI Key

DCGLLVNYKPKJDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC=O)O

Canonical SMILES

C1=CC=C(C(=C1)NC=O)O

Other CAS RN

2843-27-8

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Formamidophenol (m.p. 129° C.) is prepared by heating 2-aminophenol and formic acid (E. Bamberger, Chem. Ber., 1903, 36, p. 2052) and is formed together with anthranil by the oxidation of 2-aminobenzaldehyde with neutral permonosulfuric acid. 2-Acetamidophenol (m.p. 201° C.) is formed by the regulated acetylation of 2-aminophenol, by dissolving 2-acetamidophenol in caustic soda solution (Bamberger, loc. cit.) or by the reduction of 2-nitrophenol with tin and acetic acid (J. B. Tingle and L. F. Williams, Amer. Chem. J., 1907, 37, p. 57).
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